molecular formula C16H17N3O4 B5870785 N-(3-carbamoyl-4-morpholin-4-ylphenyl)furan-2-carboxamide

N-(3-carbamoyl-4-morpholin-4-ylphenyl)furan-2-carboxamide

Cat. No.: B5870785
M. Wt: 315.32 g/mol
InChI Key: QHMSLZSPUMORBQ-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4-morpholin-4-ylphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring attached to a phenyl group, which is further substituted with a carbamoyl group and a morpholine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4-morpholin-4-ylphenyl)furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furoic acid.

    Attachment of the phenyl group: The phenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction.

    Introduction of the carbamoyl group: The carbamoyl group can be added through a reaction with an appropriate amine, such as carbamoyl chloride.

    Addition of the morpholine ring: The morpholine ring can be introduced through a nucleophilic substitution reaction with morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4-morpholin-4-ylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbamoyl group can be reduced to form amine derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-carbamoyl-4-morpholin-4-ylphenyl)furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4-morpholin-4-ylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Alternatively, it may interact with cellular signaling pathways, leading to anticancer effects.

Comparison with Similar Compounds

N-(3-carbamoyl-4-morpholin-4-ylphenyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    N-(4-bromophenyl)furan-2-carboxamide: Similar structure but with a bromine substituent on the phenyl ring.

    N-(4-methoxyphenyl)furan-2-carboxamide: Similar structure but with a methoxy substituent on the phenyl ring.

    N-(4-chlorophenyl)furan-2-carboxamide: Similar structure but with a chlorine substituent on the phenyl ring.

The uniqueness of this compound lies in the presence of both the carbamoyl group and the morpholine ring, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(3-carbamoyl-4-morpholin-4-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c17-15(20)12-10-11(18-16(21)14-2-1-7-23-14)3-4-13(12)19-5-8-22-9-6-19/h1-4,7,10H,5-6,8-9H2,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMSLZSPUMORBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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